molecular formula C13H16ClN3 B2830621 N4-Phenethylpyridine-3,4-diamine hydrochloride CAS No. 2850-95-5

N4-Phenethylpyridine-3,4-diamine hydrochloride

Cat. No.: B2830621
CAS No.: 2850-95-5
M. Wt: 249.74
InChI Key: JVEAGRWQLDVOBX-UHFFFAOYSA-N
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Description

N4-Phenethylpyridine-3,4-diamine hydrochloride is a substituted pyridine diamine derivative with a phenethyl group attached to the N4 position of the pyridine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

4-N-(2-phenylethyl)pyridine-3,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.ClH/c14-12-10-15-8-7-13(12)16-9-6-11-4-2-1-3-5-11;/h1-5,7-8,10H,6,9,14H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEAGRWQLDVOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C=NC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Phenethylpyridine-3,4-diamine hydrochloride typically involves the reaction of pyridine derivatives with phenethylamine. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

N4-Phenethylpyridine-3,4-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, quinones, and various amine compounds .

Scientific Research Applications

N4-Phenethylpyridine-3,4-diamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-Phenethylpyridine-3,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Compound Name Substituent at N4 Position Core Structure Salt Form Key References
N4-Phenethylpyridine-3,4-diamine HCl Phenethyl Pyridine-3,4-diamine Hydrochloride Inferred
N4-Isobutylquinoline-3,4-diamine HCl Isobutyl Quinoline-3,4-diamine Hydrochloride
5-(3-Fluorophenyl)pyridine-3,4-diamine 3-Fluorophenyl Pyridine-3,4-diamine Free base
N3-(Piperidin-4-yl)pyridine-2,3-diamine HCl Piperidin-4-yl Pyridine-2,3-diamine Dihydrochloride

Key Observations :

  • Phenethyl vs.
  • Fluorophenyl Substituent : The 5-(3-fluorophenyl) analog lacks a hydrochloride salt, reducing aqueous solubility compared to the target compound. Fluorine atoms typically enhance metabolic stability and lipophilicity, which are critical in drug design .
  • Piperidin-4-yl vs. Phenethyl : The piperidin-4-yl substituent in the dihydrochloride analog introduces a basic nitrogen, enabling additional hydrogen bonding and protonation-dependent solubility .

Physicochemical Properties

Property N4-Phenethylpyridine-3,4-diamine HCl N4-Isobutylquinoline-3,4-diamine HCl 5-(3-Fluorophenyl)pyridine-3,4-diamine
Molecular Weight (g/mol) ~280 (estimated) 198.10 (reported) ~220 (estimated)
Solubility in Water High (due to HCl salt) Moderate (HCl salt) Low (free base)
LogP (Predicted) ~2.5 ~1.8 ~3.0
Stability Stable under anhydrous conditions Stable Sensitive to oxidation

Notes:

  • The hydrochloride salt form in both N4-phenethyl and N4-isobutyl derivatives improves water solubility, facilitating their use in aqueous reaction conditions or formulations .
  • The higher predicted LogP of the phenethyl derivative suggests greater lipophilicity than the isobutyl analog, which may enhance membrane permeability in biological systems.

Biological Activity

N4-Phenethylpyridine-3,4-diamine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound is a derivative of pyridine with two amine groups positioned at the 3 and 4 carbons. Its structural formula can be represented as follows:

C12H16ClN3\text{C}_{12}\text{H}_{16}\text{ClN}_3

This compound is characterized by its ability to form salts, which can enhance its solubility and bioavailability in various biological systems.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds often demonstrate significant antimicrobial properties. The mechanism typically involves interference with bacterial cell wall synthesis and inhibition of key metabolic pathways.
  • Antioxidant Properties : The compound has been observed to exhibit antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases.
  • Anti-inflammatory Effects : Some studies suggest that the compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways, thereby providing therapeutic benefits in inflammatory conditions.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Activity Mechanism Reference
AntimicrobialInhibition of cell wall synthesis
AntioxidantScavenging free radicals
Anti-inflammatoryModulation of cytokine production
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that was effective against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy .
  • Antioxidant Activity Assessment : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in human cell lines exposed to oxidative agents. The antioxidant capacity was quantified using DPPH and ABTS radical scavenging assays .
  • Anti-inflammatory Response : In a murine model of inflammation, treatment with this compound significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in therapeutic settings for inflammatory diseases .

Q & A

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

  • Methodological Answer :
  • Strict QC protocols : Enforce ≥98% purity (HPLC) and consistent salt:base ratios (1:1 stoichiometry) .
  • Inter-laboratory validation : Share samples with partner labs for reproducibility checks .

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